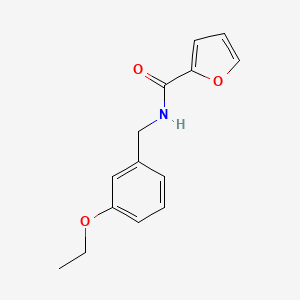

N-(3-ethoxybenzyl)-2-furamide

Description

N-(3-ethoxybenzyl)-2-furamide is a synthetic organic compound characterized by a 2-furamide (furan-2-carboxamide) backbone linked to a 3-ethoxybenzyl group. The ethoxy substituent on the benzyl ring introduces steric and electronic effects that influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-17-12-6-3-5-11(9-12)10-15-14(16)13-7-4-8-18-13/h3-9H,2,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMCHVDJLBUFAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to interact with a range of proteins. For instance, N-substituted benzotriazoles have excellent binding affinities to a range of proteins.

Mode of Action

A compound with a similar structure, n-3-methoxybenzyl-linoleamide, has been shown to inhibit fatty acid amide hydrolase (faah) in a time-dependent and dose-dependent manner. This suggests that N-(3-ethoxybenzyl)-2-furamide might interact with its targets in a similar way.

Biochemical Pathways

For instance, N-3-methoxybenzyl-linoleamide, a compound with a similar structure, has been shown to inhibit FAAH, an enzyme involved in the endocannabinoid system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

N-(3-Methoxybenzyl)-2-furamide Derivatives

highlights N-[2-(2-methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide (NMDPEF), which features a methoxy-substituted benzyl group. NMDPEF exhibits potent quinone oxidoreductase 2 (QR2) inhibition and antidote activity against paraquat toxicity .

N-(Benzoylphenyl)-2-furamide Derivatives

and describe N-(benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide derivatives (e.g., 3a, 3b), where the benzyl group is replaced with a benzoylphenyl moiety. These compounds demonstrated anti-hyperlipidemic activity, reducing plasma cholesterol and triglycerides in murine models.

Hydantoinyl-Furamide Hybrids

reports 5-phenyl-N-(3-arylmethylhydantoinyl)-2-furamide , which combines a hydantoin ring with the 2-furamide scaffold. This hybrid inhibited mitochondrial permeability transition (MPT) at 50 μM, comparable to cyclosporin A (CsA) at 5 μM. The hydantoin moiety introduces hydrogen-bonding capabilities absent in N-(3-ethoxybenzyl)-2-furamide, suggesting divergent biological targets .

Functional Group Modifications: Amide vs. Nitrile

compares 2-furonitrile with 2-cyanopyridine in dimethyl carbonate (DMC) synthesis. While 2-furonitrile showed lower adsorption strength on CeO2 than 2-cyanopyridine, it maintained comparable DMC selectivity. The amide group in this compound may exhibit similar stability challenges, as methanolysis of 2-furamide is thermodynamically less favorable than picolinamide (ΔG = −15.2 vs. −22.1 kcal/mol) .

Pharmacological and Physicochemical Properties

Anti-Hyperlipidemic Activity

N-(Benzoylphenyl)-2-furamide derivatives reduced Triton WR-1339-induced hyperlipidemia in mice:

| Compound | TC Reduction (%) | TG Reduction (%) | HDL-C Increase (%) |

|---|---|---|---|

| 3a (para-subst.) | 38.2 | 45.6 | 22.1 |

| 3b (meta-subst.) | 29.8 | 33.4 | 18.7 |

Stability and Reactivity

Methanolysis studies () suggest that 2-furamides are less stable than picolinamides. However, the 3-ethoxybenzyl group’s steric bulk could mitigate degradation, enhancing metabolic stability in vivo.

Structural-Activity Relationship (SAR) Trends

- Electron-Donating Groups : Methoxy/ethoxy substituents improve binding to oxidoreductases (e.g., QR2) but may reduce metabolic stability .

- Polar Substituents : Hydroxyl groups enhance solubility but limit blood-brain barrier penetration, as seen in anti-hyperlipidemic analogs .

- Hybrid Scaffolds : Incorporation of heterocycles (e.g., hydantoin) diversifies biological targets but complicates synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.